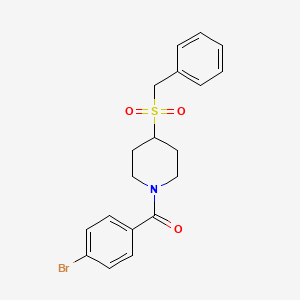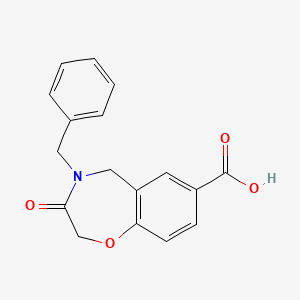![molecular formula C12H16N2O B2452023 N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide CAS No. 2305341-35-7](/img/structure/B2452023.png)
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide is a chemical compound with various applications in scientific research. It is a member of the class of compounds known as pyridines, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide in lab experiments is its potent anti-inflammatory and antioxidant activities, which make it a useful tool for studying the mechanisms underlying various inflammatory diseases and oxidative stress. Additionally, its antitumor activity makes it a valuable tool for studying the mechanisms underlying cancer cell growth and survival. However, one of the main limitations of using this compound in lab experiments is its relatively high cost and limited availability, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several potential future directions for the study of N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide. One possible direction is the development of new chemotherapeutic agents based on the structure of this compound, which may exhibit improved selectivity and reduced toxicity towards cancer cells. Another potential direction is the study of the mechanisms underlying its anti-inflammatory and antioxidant activities, which may lead to the development of new treatments for various inflammatory diseases and oxidative stress. Additionally, the study of its interactions with other compounds and signaling pathways may provide new insights into its mechanism of action and potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide involves the reaction of 3-methylpyridine-2-carbaldehyde with isopropylamine, followed by the reaction of the resulting imine with propargyl bromide. The final product is obtained through the reduction of the alkyne group using sodium borohydride. The purity of the compound can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to possess antitumor activity, making it a potential chemotherapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[2-(3-methylpyridin-2-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-5-10(15)14-12(3,4)11-9(2)7-6-8-13-11/h5-8H,1H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDWWABCTLENQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

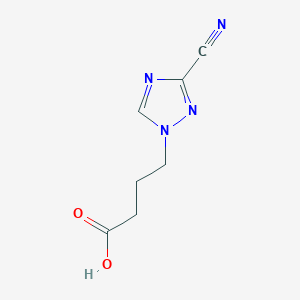
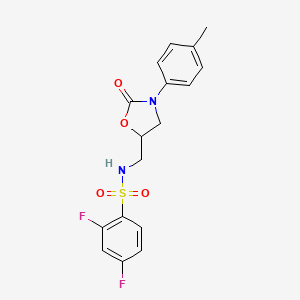
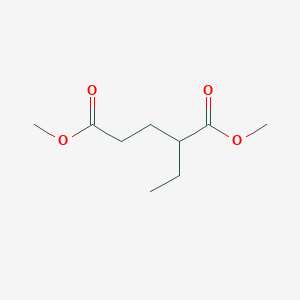
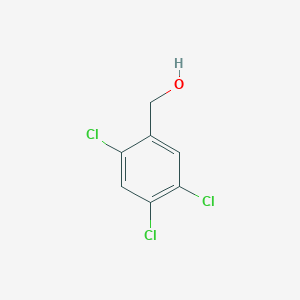
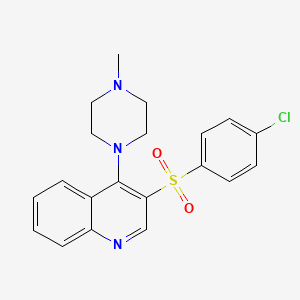
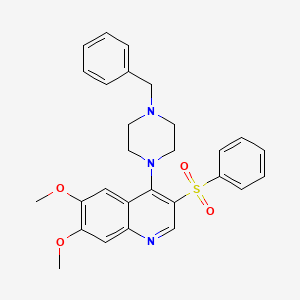
![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide](/img/structure/B2451949.png)
![N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451951.png)
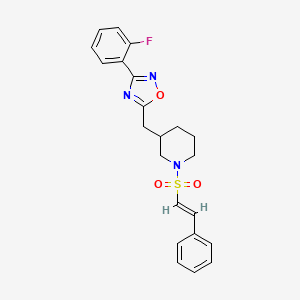
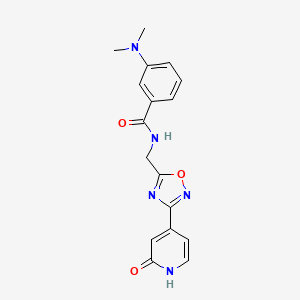
![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451956.png)
